![molecular formula C17H10O3 B6316461 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione CAS No. 654066-93-0](/img/structure/B6316461.png)
2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione” is a chemical compound with the molecular formula C16H10O . It is a derivative of benzo[b]furans, a class of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione” can be represented by the InChI string:InChI=1S/C16H10O/c1-2-6-12-10-16-14 (9-11 (12)5-1)13-7-3-4-8-15 (13)17-16/h1-10H
. This indicates the arrangement of atoms and bonds in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione” are not detailed in the retrieved data, benzo[b]furans are known to undergo various reactions. For instance, they can be synthesized through the condensation of 2-naphthol and aldehydes .Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione” is 218.25 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.Scientific Research Applications
Photochemical Synthesis
A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . This method can be applied to create a variety of complex organic compounds, including those related to 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione.
Antidiabetic Therapeutic Agents
Compounds with a dibenzo[b,d]-furan moiety have been tested as protein tyrosine phosphatase 1B (PTP1B) inhibitors and suggested as effective therapeutic agents for the treatment of diabetes mellitus . The 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione could potentially be explored for its efficacy in this application.
Anticancer and Antimicrobial Activity
Several natural products with a dibenzo[b,d]-furan moiety display remarkable anticancer and antimicrobial activities . Research into 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione could uncover new applications in cancer treatment and infection control.
Antiallergic Agents
Compounds containing the dibenzo[b,d]furan fragment have been shown to inhibit tumor necrosis factor (TNF-α) production and can be employed as antiallergic agents . This suggests potential applications of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione in managing allergic reactions.
Antioxidant Properties
The class of compounds that includes 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione possesses antioxidant activities . This property is crucial for protecting cells from oxidative stress and could be beneficial in various oxidative stress-related conditions.
Anti-inflammatory Applications
These compounds also exhibit anti-inflammatory properties , which could make 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione a candidate for the development of new anti-inflammatory drugs.
Antimalarial Activities
The dibenzo[b,d]furan core is associated with antimalarial activities . Exploring the antimalarial potential of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione could lead to the development of novel treatments for malaria.
Organic Light-Emitting Diodes (OLEDs)
Benzo[b]naphtho[2,3-d]furan derivatives find applications in the preparation of OLEDs as electron transport layer/covering layers . The unique structure of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione could be utilized in the advancement of OLED technology.
properties
IUPAC Name |
2-methylnaphtho[3,2-b][1]benzofuran-6,11-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O3/c1-9-6-7-13-12(8-9)14-15(18)10-4-2-3-5-11(10)16(19)17(14)20-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHGHMKGROOZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.